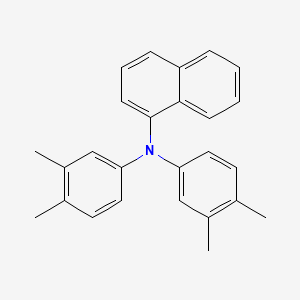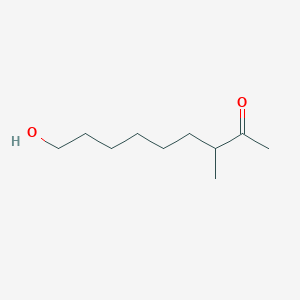
4-(2-Methoxypyridin-4-yloxy)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxypyridin-4-yloxy)benzenamine is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-4-yloxy)benzenamine typically involves the following steps:
Nitration: The starting material, 2-methoxy-pyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amino group is then reacted with 4-chlorophenol in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxypyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxypyridin-4-yloxy)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxypyridin-4-yloxy)benzenamine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s solubility and membrane permeability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the amino group, which can stabilize or destabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Amino-phenoxy)-phthalonitrile: Similar structure but with a phthalonitrile group instead of a methoxy group.
4-(4-Amino-phenoxy)-phenyl-phthalonitrile:
2,6-Bis(4-(4-aminophenoxy)phenyl)pyridine: A more complex compound with multiple amino-phenoxy groups.
Uniqueness
4-(2-Methoxypyridin-4-yloxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a methoxy group on a pyridine ring makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-(2-methoxypyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-8-11(6-7-14-12)16-10-4-2-9(13)3-5-10/h2-8H,13H2,1H3 |
InChI-Schlüssel |
OQAGIFHYFPUEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B8458455.png)

![4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine](/img/structure/B8458474.png)



![(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate](/img/structure/B8458503.png)

![7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8458514.png)





